
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MATP, and it has been found to possess unique biochemical and physiological properties that make it an ideal candidate for use in laboratory experiments. In Additionally, we will list possible future directions for research on MATP.
Wirkmechanismus
The mechanism of action of MATP involves its ability to generate ROS upon exposure to light. The ROS then induce oxidative damage to cellular components, leading to cell death. Additionally, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
MATP has been found to possess unique biochemical and physiological effects. In addition to its ability to induce cell death in cancerous cells, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, MATP has been found to possess antimicrobial properties, making it a potential treatment for bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
MATP possesses several advantages for use in laboratory experiments. Its ability to generate ROS upon exposure to light makes it an ideal candidate for use in photodynamic therapy. Additionally, its anti-inflammatory and antimicrobial properties make it a potential treatment for a variety of diseases. However, MATP also possesses limitations, including its complex synthesis method and potential toxicity in high doses.
Zukünftige Richtungen
There are several future directions for research on MATP. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted on the use of MATP in photodynamic therapy for the treatment of various cancers. Furthermore, the potential antimicrobial properties of MATP could be further explored for the development of new antibiotics.
Synthesemethoden
MATP is synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2-bromo-5-methylthiophene-3-carboxylic acid. The resulting product is then reacted with methacryloyl chloride to yield MATP. The synthesis of MATP is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
MATP has shown promising results in a variety of scientific research applications. One of the most significant applications of MATP is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that utilizes a photosensitizer, such as MATP, to generate reactive oxygen species (ROS) upon exposure to light. The ROS then induce cell death in cancerous cells, making PDT a potential treatment for a variety of cancers.
Eigenschaften
IUPAC Name |
5-methyl-2-(2-methylprop-2-enoylamino)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)15(20)18-16-13(14(17)19)12(10(3)21-16)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSBDPSBQIVFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(2-methylacryloyl)amino]-4-phenylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

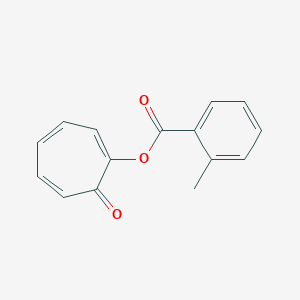
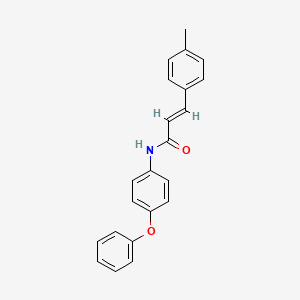
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
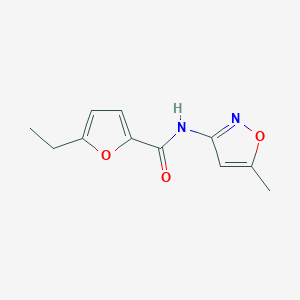

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
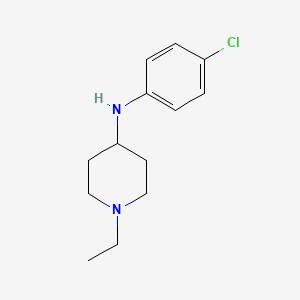

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
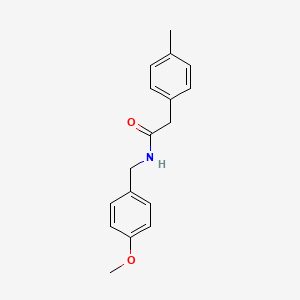
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
